

An In-depth Technical Guide to 3-methyl-N-(4-bromophenyl)benzamide

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Compound of Interest

Compound Name: *N*-(4-bromophenyl)-3-methylbenzamide

Cat. No.: B329467

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This guide provides a comprehensive technical overview of 3-methyl-N-(4-bromophenyl)benzamide, a substituted aromatic amide. The information presented herein is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development. This document will detail the compound's chemical identity, a robust synthesis protocol, its spectroscopic characterization, potential applications, and essential safety information.

Introduction and Chemical Identity

3-methyl-N-(4-bromophenyl)benzamide belongs to the class of N-aryl benzamides, a scaffold of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds. The structural arrangement of a substituted benzoyl group linked to a substituted aniline through an amide bond provides a versatile framework for tuning physicochemical and pharmacological properties.

The IUPAC name for the compound is 3-methyl-N-(4-bromophenyl)benzamide. It is crucial to distinguish this from its isomers, such as N-(4-bromophenyl)-4-methylbenzamide, where the methyl group is at the para position of the benzoyl ring.[1]

Table 1: Chemical Identity of 3-methyl-N-(4-bromophenyl)benzamide

Identifier	Value
IUPAC Name	3-methyl-N-(4-bromophenyl)benzamide
Molecular Formula	C ₁₄ H ₁₂ BrNO
Molecular Weight	290.16 g/mol
Canonical SMILES	<chem>CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)Br</chem>
InChI Key	(Predicted) YXFCRMLFAGXIQP-UHFFFAOYSA-N
CAS Number	(Not readily available)

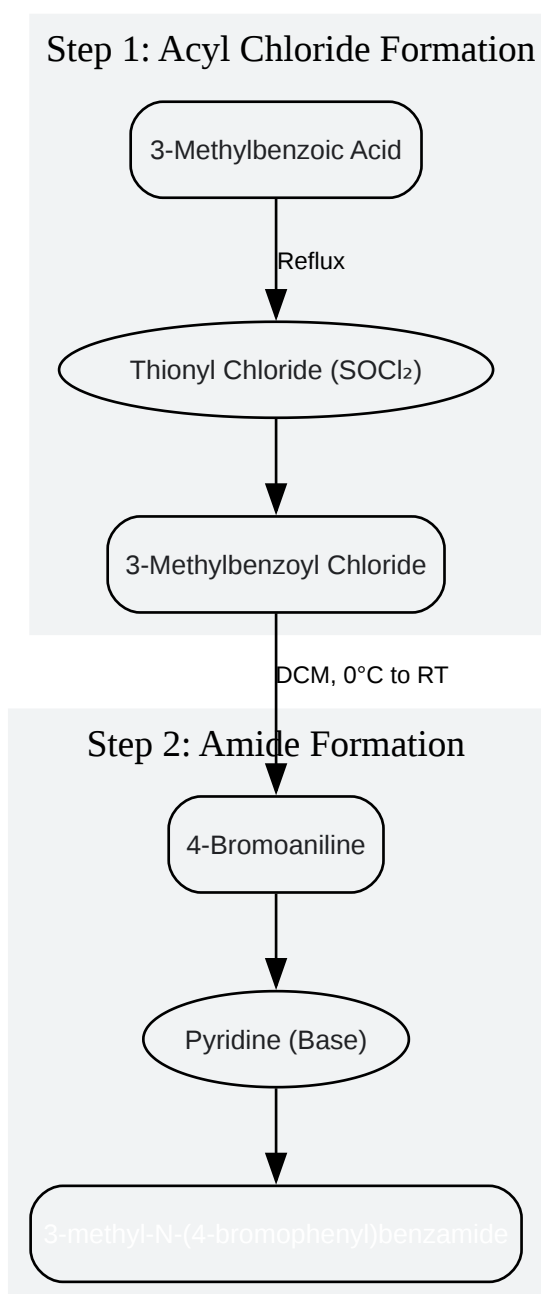
Synthesis of 3-methyl-N-(4-bromophenyl)benzamide

The synthesis of N-aryl benzamides is a well-established transformation in organic chemistry. The most common and reliable methods involve the formation of an amide bond between a carboxylic acid (or its activated derivative) and an amine. Below, two primary synthetic routes are outlined.

Synthesis via Acyl Chloride

This classic method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the amine.

Workflow Diagram: Acyl Chloride Route



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Caption: Synthesis of the target compound via the acyl chloride intermediate.

Experimental Protocol:

- Formation of 3-methylbenzoyl chloride: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methylbenzoic acid (1.0 eq). Add thionyl chloride

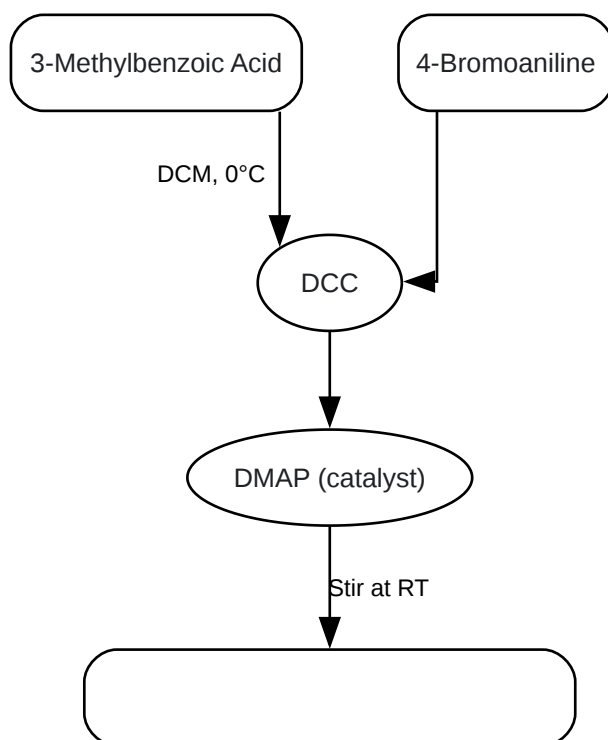
(1.5 eq) dropwise at room temperature. Heat the mixture to reflux for 2 hours. After cooling, remove the excess thionyl chloride under reduced pressure to obtain crude 3-methylbenzoyl chloride, which can be used in the next step without further purification.

- **Amide Coupling:** Dissolve 4-bromoaniline (1.0 eq) and pyridine (1.2 eq) in dichloromethane (DCM) in a separate flask and cool the mixture to 0°C in an ice bath. Add the crude 3-methylbenzoyl chloride (1.1 eq) dropwise to the cooled solution with stirring. Allow the reaction to warm to room temperature and stir for 4-6 hours.
- **Work-up and Purification:** Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by recrystallization from ethanol or by column chromatography on silica gel to afford the pure 3-methyl-N-(4-bromophenyl)benzamide.

Synthesis via Carbodiimide Coupling

This method directly couples the carboxylic acid and the amine using a coupling agent, avoiding the need to first synthesize the acyl chloride.

Workflow Diagram: Carbodiimide Coupling Route



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Caption: Direct amide synthesis using DCC/DMAP coupling.

Experimental Protocol:

- **Reaction Setup:** To a solution of 3-methylbenzoic acid (1.0 eq), 4-bromoaniline (1.0 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM), add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) at 0°C.
- **Reaction Execution:** Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up and Purification:** A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the filtrate with 1M HCl and saturated NaHCO₃ solution. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the crude product by column chromatography on silica gel or recrystallization. This method is adapted from a similar synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide.[2]

Spectroscopic Characterization

While specific experimental spectra for 3-methyl-N-(4-bromophenyl)benzamide are not readily available in the cited literature, a detailed prediction of the expected spectroscopic data can be made based on the analysis of closely related compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group.

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

Protons	Predicted δ (ppm)	Multiplicity	Coupling Constant (J)
Amide NH	~8.0-8.5	br s	-
Aromatic (3-methylbenzoyl)	~7.3-7.7	m	-
Aromatic (4-bromophenyl)	~7.4-7.6	AA'BB' system (two d)	~8.5 Hz
Methyl (CH ₃)	~2.4	s	-

The chemical shifts are estimations based on data from similar compounds like 3-methyl-N-phenylbenzamide and N-(4-bromophenyl)benzamide.[3]

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number of unique carbon environments.

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

Carbon	Predicted δ (ppm)
Carbonyl (C=O)	~166
Aromatic (C-Br)	~117
Aromatic (ipso-NH)	~138
Aromatic (ipso-CO)	~135
Aromatic (ipso-CH ₃)	~138
Aromatic (CH)	~120-133
Methyl (CH ₃)	~21

The prediction is based on the general chemical shift ranges for substituted benzamides and the "heavy atom effect" of bromine which can cause an upfield shift for the ipso-carbon.[4]

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted IR Absorption Frequencies

Functional Group	Wavenumber (cm ⁻¹)	Intensity
N-H Stretch	~3300	Medium
C-H Stretch (Aromatic)	~3050	Medium
C=O Stretch (Amide I)	~1660	Strong
N-H Bend (Amide II)	~1540	Strong
C=C Stretch (Aromatic)	~1600, 1480	Medium-Strong
C-N Stretch	~1300	Medium
C-Br Stretch	~600-500	Medium

These frequencies are based on typical values for secondary amides and substituted benzene rings.

Mass Spectrometry (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

- Molecular Ion (M⁺): Expected at m/z 290 and 292 with approximately equal intensity, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).
- Key Fragments:
 - m/z 119: [CH₃C₆H₄CO]⁺ (3-methylbenzoyl cation)
 - m/z 171/173: [BrC₆H₄NH]⁺ (4-bromoanilino cation)
 - m/z 91: [C₇H₇]⁺ (tropylium ion from the 3-methylbenzoyl moiety)

Applications and Field Insights

N-aryl benzamides are recognized as "privileged structures" in drug discovery due to their ability to interact with a wide range of biological targets. While specific applications for 3-methyl-N-(4-bromophenyl)benzamide are not extensively documented, the broader class of compounds has shown significant potential in several therapeutic areas:

- **Anticancer Agents:** Many substituted benzamides have been investigated as inhibitors of histone deacetylases (HDACs), which are promising targets for cancer therapy.[\[5\]](#)
- **Antimicrobial Activity:** The benzamide scaffold is present in numerous compounds with antibacterial and antifungal properties.[\[6\]](#)
- **Enzyme Inhibition:** N-aryl benzamides have been developed as inhibitors for various enzymes, including soluble epoxide hydrolase (sEH), which is implicated in hypertension and inflammation.

The specific substitution pattern of 3-methyl-N-(4-bromophenyl)benzamide, with a lipophilic bromine atom and a methyl group, suggests that it could be a valuable intermediate or a candidate for screening in drug discovery programs targeting these and other biological pathways.

Safety and Handling

As a research chemical, 3-methyl-N-(4-bromophenyl)benzamide should be handled with appropriate care in a laboratory setting.

- **Personal Protective Equipment (PPE):** Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
- **Ventilation:** Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.
- **First Aid:**
 - **Skin Contact:** Wash the affected area with soap and plenty of water.

- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
- Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.
- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

For detailed safety information, it is always recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-methyl-N-(4-bromophenyl)benzamide is a well-defined chemical entity with accessible synthetic routes. Its structural features make it an interesting candidate for further investigation in medicinal chemistry and materials science. This guide provides a foundational understanding of its synthesis and predicted characteristics, offering a solid starting point for researchers and drug development professionals.

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